N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide
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Description
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a useful research compound. Its molecular formula is C14H14N4O3S and its molecular weight is 318.35. The purity is usually 95%.
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Biological Activity
N-(2-(furan-2-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its unique structural features and potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, synthesis pathways, and relevant case studies.
Structural Characteristics
The compound features a triazole ring , which is known for its biological relevance, particularly in drug design. The presence of furan and thiophene rings contributes to its diverse reactivity and interaction with biological targets. The hydroxyl group enhances its solubility and potential interactions with biological molecules.
Biological Activities
Research indicates that this compound exhibits a range of biological activities:
- Antimicrobial Activity : Compounds similar in structure have shown significant antibacterial and antifungal properties. For instance, derivatives of triazole compounds have been reported to inhibit various pathogens effectively.
- Anticancer Potential : Preliminary studies suggest that the compound may induce apoptosis in cancer cells through the modulation of signaling pathways involved in cell survival and death.
- Anti-inflammatory Effects : The hydroxyl group may facilitate interactions with inflammatory mediators, potentially reducing inflammation in various models.
Table 1: Summary of Biological Activities
Activity Type | Observed Effects | Reference |
---|---|---|
Antimicrobial | Inhibition of bacterial growth | |
Anticancer | Induction of apoptosis | |
Anti-inflammatory | Reduction of inflammatory markers |
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : The triazole moiety can interact with enzymes by forming hydrogen bonds and π-stacking interactions, inhibiting their activity.
- Receptor Modulation : The compound may bind to specific receptors, altering their signaling pathways which can lead to therapeutic effects.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that compounds with similar structures can induce oxidative stress in target cells, leading to cell death.
Synthesis Pathways
The synthesis of this compound typically involves multi-step organic reactions:
- Formation of Key Intermediates : Initial reactions include the condensation of furan and thiophene derivatives under basic conditions.
- Triazole Formation : The introduction of the triazole ring is achieved through cycloaddition reactions involving azides and alkynes.
- Carboxamide Functionalization : Final steps involve the introduction of the carboxamide group via acylation reactions.
Table 2: Typical Synthetic Route
Step | Reaction Type | Key Reagents |
---|---|---|
1. Intermediate Formation | Condensation | Furan, Thiophene |
2. Triazole Synthesis | Cycloaddition | Azide, Alkyne |
3. Carboxamide Addition | Acylation | Acid Chloride |
Case Studies
Several studies have explored the biological activity of related compounds:
- A study on triazole derivatives demonstrated significant antibacterial effects against Staphylococcus aureus with MIC values comparable to standard antibiotics .
- Another investigation highlighted the anticancer properties of similar compounds, showing selective cytotoxicity against various cancer cell lines while exhibiting low toxicity towards normal cells.
- Research on anti-inflammatory activities indicated that compounds with a similar structural framework could significantly reduce TNF-alpha levels in vitro .
Properties
IUPAC Name |
N-[2-(furan-2-yl)-2-hydroxy-2-thiophen-2-ylethyl]-1-methyltriazole-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O3S/c1-18-8-10(16-17-18)13(19)15-9-14(20,11-4-2-6-21-11)12-5-3-7-22-12/h2-8,20H,9H2,1H3,(H,15,19) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SQWNGLNYRYLQAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(N=N1)C(=O)NCC(C2=CC=CO2)(C3=CC=CS3)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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